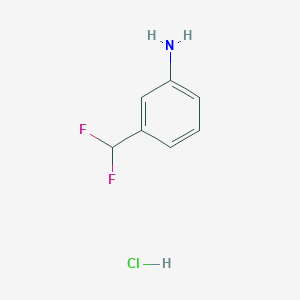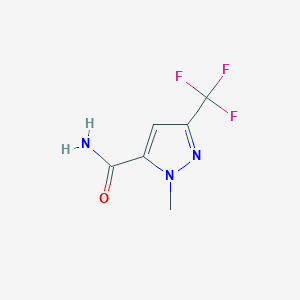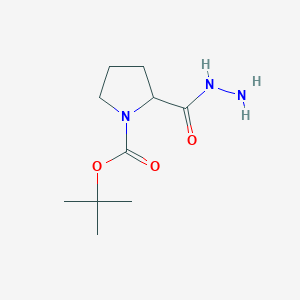
3-(Difluoromethyl)aniline hydrochloride
Vue d'ensemble
Description
3-(Difluoromethyl)aniline hydrochloride, also known as DFMA, is a synthetic and versatile compound with potential applications in various fields of research and industry. It has a molecular formula of C7H8ClF2N .
Synthesis Analysis
There is a growing interest in organic compounds containing the difluoromethyl group, as it is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . A series of difluoromethyl anisoles and thioanisoles was prepared and their druglike properties, hydrogen bonding, and lipophilicity were studied .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)aniline hydrochloride consists of a benzene ring with an amine (NH2) group and a difluoromethyl (CF2H) group attached to it . The InChI string for this compound is InChI=1S/C7H7F2N/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H,10H2 .Chemical Reactions Analysis
The trifluoromethylarylation of alkenes using anilines has been reported . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .Physical And Chemical Properties Analysis
3-(Difluoromethyl)aniline hydrochloride appears as a clear colorless to pale yellow liquid . It has a refractive index of 1.5210-1.5260 at 20°C .Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics Studies
3,5-Dichloroaniline, a compound related to 3-(Difluoromethyl)aniline hydrochloride, has been synthesized for use in drug metabolism and pharmacokinetics (DMPK) studies. The synthesized compound, [13C6]-3,5-dichloroaniline, can be incorporated into compounds of interest to serve as internal standards in these studies. This underscores its role in the precise measurement and understanding of drug behavior within the body (Latli et al., 2008).
Hydrogen Bonding and Lipophilicity in Drug Design
There is growing interest in compounds containing the difluoromethyl group, such as 3-(Difluoromethyl)aniline hydrochloride, due to their role as lipophilic hydrogen bond donors. These compounds may act as bioisosteres for hydroxyl, thiol, or amine groups, providing valuable insights into the design of drug-like properties, hydrogen bonding, and lipophilicity. The research highlights the potential of the difluoromethyl group to contribute to rational drug design (Zafrani et al., 2017).
Magnetic Nanoparticle-Based Drug Delivery
3-(Difluoromethyl)aniline hydrochloride, or its derivatives, may be involved in the development of drug carriers. A study involving poly[aniline-co-N-(1-one-butyric acid) aniline] (SPAnH) coated on Fe3O4 cores, forms magnetic nanoparticles (MNPs) used in enhancing the therapeutic capacity and thermal stability of drugs. The magnetic properties of these particles allow for targeted drug delivery and improved treatment effectiveness, potentially reducing the side effects of chemotherapy (Hua et al., 2011).
Synthesis of Novel Compounds
The compound is involved in synthetic processes, like the construction of difluoromethylated tetrazoles through silver-catalyzed reactions. This opens avenues for creating novel classes of difluoromethylated compounds, demonstrating the synthetic versatility and potential pharmaceutical applications of 3-(Difluoromethyl)aniline hydrochloride (Peng et al., 2019).
Safety and Hazards
Orientations Futures
There is a growing interest in organic compounds containing the difluoromethyl group . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that 3-(Difluoromethyl)aniline hydrochloride and similar compounds may have significant potential in future research and applications.
Propriétés
IUPAC Name |
3-(difluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c8-7(9)5-2-1-3-6(10)4-5;/h1-4,7H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXFMDJJSLZYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)aniline hydrochloride | |
CAS RN |
161363-34-4 | |
| Record name | 3-(difluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}aniline](/img/structure/B1421607.png)


![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)
![4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421614.png)
![4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421615.png)

![[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1421618.png)


![2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B1421626.png)


![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)